Cas no 1554236-07-5 (6-Ethoxy-1H-indole-3-carboxylic acid)

6-Ethoxy-1H-indole-3-carboxylic acid is a heterocyclic organic compound featuring an indole core substituted with an ethoxy group at the 6-position and a carboxylic acid moiety at the 3-position. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of biologically active molecules. Its reactive carboxylic acid group allows for further functionalization, while the ethoxy substitution enhances solubility and modulates electronic properties. The compound is characterized by high purity and stability, ensuring reliable performance in synthetic applications. It is commonly utilized in research settings for the preparation of indole-based derivatives with potential therapeutic or agricultural applications.
6-Ethoxy-1H-indole-3-carboxylic acid structure
1554236-07-5 structure
商品名:6-Ethoxy-1H-indole-3-carboxylic acid
CAS番号:1554236-07-5
MF:C11H11NO3
メガワット:205.209943056107
CID:5702679
PubChem ID:69184830

6-Ethoxy-1H-indole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1554236-07-5
    • 6-ethoxy-1H-indole-3-carboxylicacid
    • EN300-1635699
    • SCHEMBL4776415
    • 6-ethoxy-1H-indole-3-carboxylic acid
    • 1H-Indole-3-carboxylic acid, 6-ethoxy-
    • 6-Ethoxy-1H-indole-3-carboxylic acid
    • インチ: 1S/C11H11NO3/c1-2-15-7-3-4-8-9(11(13)14)6-12-10(8)5-7/h3-6,12H,2H2,1H3,(H,13,14)
    • InChIKey: AXUZPUCNJKASJH-UHFFFAOYSA-N
    • ほほえんだ: O(CC)C1C=CC2C(C(=O)O)=CNC=2C=1

計算された属性

  • せいみつぶんしりょう: 205.07389321g/mol
  • どういたいしつりょう: 205.07389321g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 244
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 62.3Ų

じっけんとくせい

  • 密度みつど: 1.324±0.06 g/cm3(Predicted)
  • ふってん: 448.2±25.0 °C(Predicted)
  • 酸性度係数(pKa): 4.08±0.10(Predicted)

6-Ethoxy-1H-indole-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1635699-0.05g
6-ethoxy-1H-indole-3-carboxylic acid
1554236-07-5
0.05g
$1973.0 2023-06-04
Enamine
EN300-1635699-0.1g
6-ethoxy-1H-indole-3-carboxylic acid
1554236-07-5
0.1g
$2067.0 2023-06-04
Enamine
EN300-1635699-5.0g
6-ethoxy-1H-indole-3-carboxylic acid
1554236-07-5
5g
$6817.0 2023-06-04
Enamine
EN300-1635699-50mg
6-ethoxy-1H-indole-3-carboxylic acid
1554236-07-5
50mg
$1973.0 2023-09-22
Enamine
EN300-1635699-500mg
6-ethoxy-1H-indole-3-carboxylic acid
1554236-07-5
500mg
$2255.0 2023-09-22
Enamine
EN300-1635699-100mg
6-ethoxy-1H-indole-3-carboxylic acid
1554236-07-5
100mg
$2067.0 2023-09-22
Enamine
EN300-1635699-5000mg
6-ethoxy-1H-indole-3-carboxylic acid
1554236-07-5
5000mg
$6817.0 2023-09-22
Enamine
EN300-1635699-2500mg
6-ethoxy-1H-indole-3-carboxylic acid
1554236-07-5
2500mg
$4607.0 2023-09-22
Enamine
EN300-1635699-10000mg
6-ethoxy-1H-indole-3-carboxylic acid
1554236-07-5
10000mg
$10107.0 2023-09-22
Enamine
EN300-1635699-0.5g
6-ethoxy-1H-indole-3-carboxylic acid
1554236-07-5
0.5g
$2255.0 2023-06-04

6-Ethoxy-1H-indole-3-carboxylic acid 関連文献

6-Ethoxy-1H-indole-3-carboxylic acidに関する追加情報

6-Ethoxy-1H-indole-3-carboxylic Acid (CAS No. 1554236-07-5): A Comprehensive Overview

6-Ethoxy-1H-indole-3-carboxylic acid (CAS No. 1554236-07-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This indole derivative is characterized by its unique molecular structure, featuring an ethoxy group at the 6-position and a carboxylic acid moiety at the 3-position of the indole ring. The compound's versatility makes it a valuable intermediate in the synthesis of more complex molecules, particularly in drug discovery and development.

The growing interest in 6-Ethoxy-1H-indole-3-carboxylic acid is reflected in recent search trends, with researchers frequently querying its synthesis methods, pharmacological applications, and potential therapeutic benefits. As the pharmaceutical industry continues to explore novel indole-based compounds for treating various conditions, this molecule has emerged as a key building block in medicinal chemistry.

From a chemical perspective, 6-Ethoxy-1H-indole-3-carboxylic acid exhibits interesting properties that make it particularly useful in organic synthesis. The electron-donating ethoxy group influences the electronic distribution of the indole ring system, while the carboxylic acid functionality provides a convenient handle for further chemical modifications. These characteristics have led to its increasing use in the development of small molecule drugs and biologically active compounds.

Recent studies have highlighted the potential of 6-Ethoxy-1H-indole-3-carboxylic acid derivatives in addressing current medical challenges. Researchers are particularly interested in its application for developing anti-inflammatory agents and central nervous system modulators, topics that consistently rank high in scientific literature searches. The compound's structural features make it an attractive scaffold for designing molecules that can interact with specific biological targets.

The synthesis of 6-Ethoxy-1H-indole-3-carboxylic acid typically involves multi-step organic reactions, with researchers constantly optimizing protocols to improve yields and purity. Current search data shows strong interest in efficient synthetic routes and scale-up procedures for this compound, reflecting its growing importance in industrial applications. The development of greener synthetic methods using catalytic processes or microwave-assisted reactions represents an active area of investigation.

In the pharmaceutical industry, 6-Ethoxy-1H-indole-3-carboxylic acid serves as a crucial intermediate for creating more complex drug candidates. Its molecular framework is particularly valuable for designing compounds that target GPCRs (G-protein coupled receptors) and enzyme inhibitors, two areas that dominate current drug discovery efforts. The compound's versatility allows medicinal chemists to explore various structural modifications while maintaining desirable pharmacological properties.

Analytical characterization of 6-Ethoxy-1H-indole-3-carboxylic acid employs standard techniques such as NMR spectroscopy, mass spectrometry, and HPLC analysis. These methods ensure the compound meets the stringent purity requirements necessary for pharmaceutical applications. Recent search trends indicate growing interest in analytical method development and quality control protocols for this and related indole derivatives.

The commercial availability of 6-Ethoxy-1H-indole-3-carboxylic acid has expanded in recent years, with several specialty chemical suppliers now offering the compound in various quantities. Market analysis shows increasing demand for high-purity batches and custom synthesis services related to this molecule. Researchers frequently search for information about reliable suppliers and bulk purchasing options, reflecting its growing utilization across multiple research areas.

From a regulatory standpoint, 6-Ethoxy-1H-indole-3-carboxylic acid is generally regarded as safe for research purposes when handled according to standard laboratory safety protocols. However, proper material safety data should always be consulted before working with this or any chemical compound. The scientific community maintains strong interest in handling guidelines and storage recommendations for such specialized intermediates.

Future research directions for 6-Ethoxy-1H-indole-3-carboxylic acid are likely to focus on expanding its applications in drug discovery and exploring novel derivatives with enhanced biological activity. The compound's structural flexibility positions it well for development of targeted therapies and precision medicine approaches, both of which represent major trends in contemporary pharmaceutical research.

In conclusion, 6-Ethoxy-1H-indole-3-carboxylic acid (CAS No. 1554236-07-5) represents an important building block in modern organic and medicinal chemistry. Its unique structural features, combined with growing pharmaceutical applications, ensure its continued relevance in scientific research. As investigation into indole-based compounds expands, this molecule is poised to play an increasingly significant role in the development of new therapeutic agents and biochemical tools.

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Amadis Chemical Company Limited
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